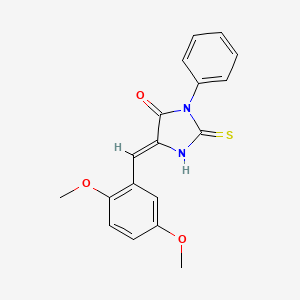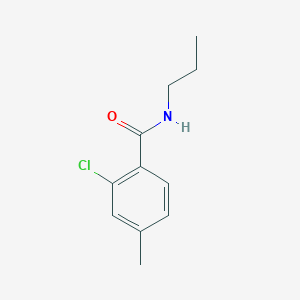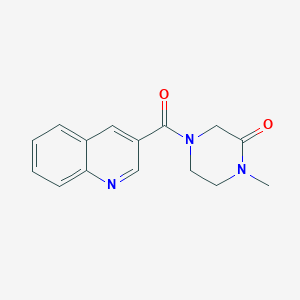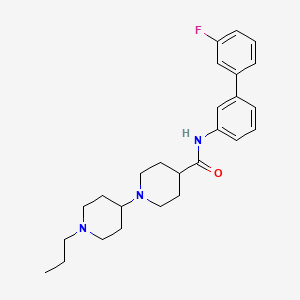
5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, also known as DMTM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMTM belongs to the class of imidazolidinone derivatives and has a molecular weight of 383.47 g/mol.
作用机制
The mechanism of action of 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in oxidative stress and inflammation. 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been shown to have a wide range of biochemical and physiological effects. It has been found to exhibit potent antioxidant activity, which is believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
One of the main advantages of using 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone in lab experiments is its ease of synthesis and purification. 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone. One area of interest is the development of 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone-based photosensitizers for use in photodynamic therapy for cancer treatment. Another area of interest is the investigation of the potential of 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone as a therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone and its potential applications in various fields of science.
合成方法
5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone can be synthesized using a simple one-pot reaction between 2,5-dimethoxybenzaldehyde, phenyl isothiocyanate, and imidazolidine-2-thione. The reaction takes place in the presence of a suitable solvent and a catalyst, and the product is obtained after purification using standard techniques.
科学研究应用
5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent antioxidant, anticancer, and antimicrobial properties. 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to have potential as a photosensitizer in photodynamic therapy for cancer treatment.
属性
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-8-9-16(23-2)12(10-14)11-15-17(21)20(18(24)19-15)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,24)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMYCXMBCKBHCF-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B4980326.png)
![4-({4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4980329.png)

![N'-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4980357.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B4980370.png)

![3-(4-fluorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980389.png)


![1-(4-bromophenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione](/img/structure/B4980409.png)
![(4aS*,8aR*)-2-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]decahydroisoquinoline](/img/structure/B4980414.png)
![N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4980425.png)
![1-(3-cyclopentylpropanoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4980432.png)